An In-depth Technical Guide to 3-Fluoro-5-methylbenzamide (CAS: 518070-23-0)
An In-depth Technical Guide to 3-Fluoro-5-methylbenzamide (CAS: 518070-23-0)
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals interested in 3-Fluoro-5-methylbenzamide. While this specific molecule is not extensively characterized in publicly available literature, this guide provides a robust framework for its synthesis, characterization, and potential applications by leveraging established chemical principles and data from closely related analogues.
Compound Identification and Physicochemical Properties
3-Fluoro-5-methylbenzamide is a substituted aromatic amide. The presence of a fluorine atom and a methyl group on the benzamide core makes it an intriguing building block for creating more complex molecules, particularly in the field of medicinal chemistry. The fluorine atom can modulate properties such as metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.
Table 1: Compound Identifiers and Basic Properties
| Property | Value | Source(s) |
| CAS Number | 518070-23-0 | N/A |
| Molecular Formula | C₈H₈FNO | N/A |
| Molecular Weight | 153.15 g/mol | N/A |
| IUPAC Name | 3-fluoro-5-methylbenzamide | N/A |
| Predicted Boiling Point | ~280-300 °C | Analog comparison |
| Predicted Melting Point | ~130-150 °C | Analog comparison |
| Predicted Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | General amide properties |
Note: Boiling and melting points are estimations based on unsubstituted benzamide and its other halogenated/methylated isomers. Experimental verification is required.
Proposed Synthetic Routes
While a specific, validated synthesis for 3-Fluoro-5-methylbenzamide is not readily found in peer-reviewed journals, its structure lends itself to well-established synthetic transformations. The following protocols are proposed based on high-yield, reliable methods for analogous compounds.
Route 1: Amidation of 3-Fluoro-5-methylbenzoyl Chloride
This is the most direct and likely highest-yielding approach, starting from the corresponding benzoic acid. The synthesis involves two primary steps: conversion of the carboxylic acid to a more reactive acyl chloride, followed by amination.
Caption: Proposed synthesis via acyl chloride intermediate.
Protocol 1: Synthesis via 3-Fluoro-5-methylbenzoyl Chloride
Part A: Formation of 3-Fluoro-5-methylbenzoyl Chloride
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Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to be moisture-free.
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Reagents: To the flask, add 3-fluoro-5-methylbenzoic acid (1.0 eq). Dilute with an anhydrous solvent such as dichloromethane (DCM) or toluene.
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Reaction: Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at room temperature. Rationale: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts (SO₂ and HCl) are gases, which simplifies workup.
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Heating: Gently heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and stir for 2-4 hours.
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Monitoring: The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid.
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Work-up: Once complete, carefully remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 3-fluoro-5-methylbenzoyl chloride is often used directly in the next step.[1]
Part B: Amination
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Setup: Cool the flask containing the crude acyl chloride in an ice bath.
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Reaction: Dilute the acyl chloride in anhydrous DCM. Slowly add a solution of concentrated aqueous ammonia (NH₄OH, ~2.0-3.0 eq) dropwise with vigorous stirring. Rationale: The reaction is exothermic; slow addition at 0°C controls the reaction rate and minimizes side reactions. An excess of ammonia ensures complete conversion and neutralizes the HCl byproduct.
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Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours.
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Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield pure 3-Fluoro-5-methylbenzamide.
Route 2: Hydrolysis of 3-Fluoro-5-methylbenzonitrile
This alternative route is viable if the corresponding benzonitrile is a more accessible starting material. It typically involves a catalyzed hydrolysis reaction.
Caption: Proposed synthesis via nitrile hydrolysis.
Protocol 2: Synthesis via Nitrile Hydrolysis
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Setup: In a round-bottom flask, dissolve 3-fluoro-5-methylbenzonitrile (1.0 eq) in a suitable solvent like DMSO or a mixture of ethanol and water.
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Reagents: Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (~1.5 eq).
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Reaction: Cool the mixture in an ice bath and slowly add hydrogen peroxide (H₂O₂, 30% solution, ~3.0 eq). Rationale: This is a variation of the Radziszewski reaction, where the hydroperoxide anion acts as the nucleophile for the nitrile conversion under basic conditions. It is often milder than strong acid hydrolysis, which can sometimes lead to the formation of the carboxylic acid byproduct.
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Heating & Monitoring: Allow the reaction to warm to room temperature and then heat gently (e.g., to 40-50°C) for several hours. Monitor the disappearance of the starting nitrile by TLC or GC-MS.
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Work-up: Once the reaction is complete, cool the mixture and dilute with water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate.
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Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by recrystallization or column chromatography as described in Route 1.[2]
Potential Applications in Drug Discovery
The benzamide moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[3] The specific substitution pattern of 3-Fluoro-5-methylbenzamide makes it a candidate for investigation in several therapeutic areas.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a critical enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks. In cancers with defective homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage and cell death through a process called synthetic lethality. Many potent PARP inhibitors are based on a benzamide core. The amide NH₂ group acts as a key hydrogen bond donor, mimicking the nicotinamide portion of the natural substrate NAD+.
Caption: Role of benzamides in the PARP1 signaling pathway.
The 3-fluoro and 5-methyl substituents of the target compound could potentially interact with specific residues within the PARP active site, influencing both potency and selectivity. Researchers could use this compound as a starting fragment or scaffold for developing novel PARP inhibitors.[3]
Safety and Handling
No specific material safety data sheet (MSDS) is available for 3-Fluoro-5-methylbenzamide. However, based on related compounds such as 3-fluoro-5-(trifluoromethyl)benzamide and other substituted benzamides, the following precautions are advised:
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Hazard Classification (Anticipated): May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
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Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place in a tightly sealed container.
References
-
SpectraBase. (n.d.). Benzamide, 3-fluoro-N-methyl-. Retrieved January 17, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Applications of 3-Fluoro-5-methylbenzaldehyde. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-methylbenzaldehyde. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(hex-5-en-2-ylamino)-4-methylbenzamide. Retrieved January 17, 2026, from [Link]
-
SpectraBase. (n.d.). Benzamide, 3-fluoro-5-trifluoromethyl-N-(2-pentyl)-N-undecyl-. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 3-fluoro-5-methyl-N-[(3S)-piperidin-3-yl]benzamide. Retrieved January 17, 2026, from [Link]
-
NIST. (n.d.). 3-Fluoro-5-trifluoromethylbenzamide, N-(3-chlorophenyl)-. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-piperazin-1-ylbenzamide. Retrieved January 17, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Properties and Applications of 3-Fluoro-5-Methylbenzaldehyde. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 3,5-difluoro-N-methylbenzamide. Retrieved January 17, 2026, from [Link]
- MDPI. (2022). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. Molecules, 27(15), 4995.
-
LookChem. (n.d.). 3-Fluoro-5-methylbenzoyl chloride. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 3-fluoro-5-methyl-N-(2-methylprop-2-enyl)benzamide. Retrieved January 17, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Fluoro-5-methylbenzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-formylbenzamide. Retrieved January 17, 2026, from [Link]
- NIH. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ACS Medicinal Chemistry Letters, 12(10), 1591-1599.
- ACS Publications. (2020). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry, 63(23), 14681-14699.
-
NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzaldehyde. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-methoxy-5-methylbenzamide. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 17, 2026, from [Link]




